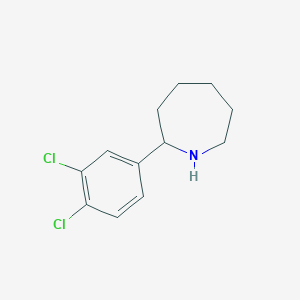

2-(3,4-Dichlorophenyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2N |

|---|---|

Molecular Weight |

244.16 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)azepane |

InChI |

InChI=1S/C12H15Cl2N/c13-10-6-5-9(8-11(10)14)12-4-2-1-3-7-15-12/h5-6,8,12,15H,1-4,7H2 |

InChI Key |

GCJBQLBLGXVIAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dichlorophenyl Azepane and Analogous Azepane Derivatives

Strategies for the Construction of the Azepane Ring System.

The construction of the seven-membered azepane ring can be broadly categorized into two main approaches: the expansion of smaller, more readily available ring systems, and the direct cyclization of acyclic precursors.

Ring Expansion Approaches.

Ring expansion strategies offer an elegant way to overcome the entropic barriers associated with the formation of medium-sized rings. These methods typically involve the rearrangement of a pre-existing cyclic framework, such as a piperidine (B6355638) or a benzene ring, to form the larger azepane structure.

The expansion of a six-membered piperidine ring to a seven-membered azepane is a viable, though less common, strategy. More recent and versatile methods have focused on the dearomative ring expansion of aromatic systems. A notable example is the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uk This process, mediated by blue light, converts a six-membered benzene framework into a seven-membered ring system. manchester.ac.uk The core of this transformation is the conversion of a nitro group into a singlet nitrene, which then initiates the ring expansion. manchester.ac.uk A subsequent hydrogenolysis step reduces the resulting azepine derivative to the saturated azepane. manchester.ac.uk This two-step process allows for the synthesis of complex, polysubstituted azepanes from simple nitroarene precursors. manchester.ac.uk

This strategy has been successfully applied to synthesize azepane analogues of known piperidine-containing drugs, demonstrating its potential for creating novel chemical entities in an under-explored area of chemical space. manchester.ac.ukresearchgate.net The reaction proceeds at room temperature and offers a direct route to the azepane core. manchester.ac.uk

| Starting Nitroarene | Intermediate Azepine Structure | Final Azepane Product | Overall Yield (%) |

|---|---|---|---|

| Nitrobenzene | 3H-Azepine | Azepane | Data not specified |

| 1-Fluoro-4-nitrobenzene | 5-Fluoro-3H-azepine | 4-Fluoroazepane | Data not specified |

| 1-Chloro-4-nitrobenzene | 5-Chloro-3H-azepine | 4-Chloroazepane | Data not specified |

| 1-Bromo-4-nitrobenzene | 5-Bromo-3H-azepine | 4-Bromoazepane | Data not specified |

Cyclization Reactions.

Cyclization reactions involve the formation of the azepane ring from a linear precursor. These methods can be highly effective, provided that the substrate is properly designed to favor the 7-membered ring closure.

The proposed mechanism involves the formation of an E-iminium ion from the condensation of an allylsilyl amine with an aldehyde. A subsequent 7-endo cyclization generates a carbocation stabilized by the silicon group, which is then eliminated to yield the azepane derivative. This methodology is general for both aryl and vinyl aldehydes and consistently favors the formation of trans-2,7-azepanes.

| Aldehyde | Catalyst | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | InCl₃ | 2-Phenyl-7-vinylazepane | 90:10 | 85 |

| 4-Chlorobenzaldehyde | InCl₃ | 2-(4-Chlorophenyl)-7-vinylazepane | 95:5 | 88 |

| 2-Naphthaldehyde | InCl₃ | 2-(Naphthalen-2-yl)-7-vinylazepane | >99:1 | 90 |

| Cinnamaldehyde | InCl₃ | 2-((E)-Styryl)-7-vinylazepane | >99:1 | 75 |

A sophisticated method for the formation of fused dihydroazepine derivatives utilizes a sequence involving an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, followed by a 1-aza-Cope rearrangement. nih.gov This process starts from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov The Rh(II) catalyst facilitates the formation of a transient 1-imino-2-vinylcyclopropane intermediate, which rapidly rearranges to generate the fused dihydroazepine products in moderate to excellent yields. nih.gov This reaction is versatile, tolerating a range of aryl-substituted dienyls, including those with electron-rich and electron-poor groups. nih.gov The reaction can also be performed on a gram scale with similar efficiency. nih.gov

| Substrate (Dienyltriazole) | Catalyst | Product (Fused Dihydroazepine) | Yield (%) |

|---|---|---|---|

| N-((1,1'-Biphenyl)-2-yl)-N-((E)-4-phenylbut-3-en-1-yl)methanesulfonamide derivative of triazole | Rh₂(esp)₂ | Phenyl-substituted fused dihydroazepine | 85 |

| N-((E)-4-(p-tolyl)but-3-en-1-yl) derivative of triazole | Rh₂(esp)₂ | p-Tolyl-substituted fused dihydroazepine | 81 |

| N-((E)-4-(4-methoxyphenyl)but-3-en-1-yl) derivative of triazole | Rh₂(esp)₂ | 4-Methoxyphenyl-substituted fused dihydroazepine | 75 |

| N-((E)-4-(4-chlorophenyl)but-3-en-1-yl) derivative of triazole | Rh₂(esp)₂ | 4-Chlorophenyl-substituted fused dihydroazepine | 78 |

Various intramolecular cyclization strategies have been developed for the synthesis of nitrogen-containing heterocycles, which could be adapted for azepane synthesis. One such efficient method is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. nih.gov This reaction allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues. nih.gov Although this specific example leads to functionalized azepine derivatives, the underlying principle of intramolecular cyclization of a linear amine-containing substrate is broadly applicable.

Another approach involves the photolysis of aryl azides to generate nitrene intermediates, which can then react with arylamines to form 2-arylamino-substituted azepines. researchgate.net The success of this reaction is influenced by the electronic properties of the arylamine, with electron-donating groups generally leading to higher yields. researchgate.net While this method directly furnishes azepine rings, subsequent reduction would be necessary to obtain the saturated azepane core. These examples highlight the diversity of intramolecular cyclization pathways available for constructing the seven-membered azacycle, which could potentially be tailored for the synthesis of 2-aryl-azepanes like 2-(3,4-Dichlorophenyl)azepane.

Multistep Synthesis from Simpler Heterocyclic Precursors

The construction of the azepane scaffold, particularly when substituted, often necessitates multistep synthetic sequences starting from more readily available, simpler heterocyclic systems. One prominent strategy involves the ring expansion of piperidine derivatives. This approach allows for the stereoselective and regioselective formation of azepanes, transforming a six-membered ring into a seven-membered one. rsc.org For instance, diastereomerically pure azepane derivatives can be prepared in excellent yields through this method. rsc.org The specific application to this compound would involve a suitably substituted piperidine precursor, where the dichlorophenyl group is already installed or is introduced during the synthetic sequence.

Another innovative multistep approach begins with simple nitroarenes. A recently developed strategy utilizes a photochemical dearomative ring expansion. This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system. nih.gov This is centered on the transformation of a nitro group into a singlet nitrene. nih.gov A subsequent hydrogenolysis step completes the synthesis, providing access to complex azepanes in just two steps from simple starting materials. nih.gov This method opens up a significant area of three-dimensional chemical space, as the azepane core is less common in medicinal chemistry libraries compared to five- and six-membered heterocycles like pyrrolidine and piperidine. nih.gov

Stereoselective and Regioselective Synthesis of this compound

Achieving control over stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for producing specific isomers of bioactive molecules.

Diastereoselective Approaches to Substituted Azepanes

The synthesis of substituted azepanes with defined stereochemistry is a significant challenge. Diastereoselective methods are crucial for controlling the spatial arrangement of substituents on the flexible seven-membered ring. One effective strategy is the hydroboration of tetrahydroazepines, which can proceed with a high degree of diastereoselectivity depending on the substrate. researchgate.netnih.gov This reaction yields regioisomeric azepanols, which can then be further manipulated. researchgate.netnih.gov The stereochemical outcome is influenced by the steric and electronic environment of both the hydroborating reagent and the alkene substrate. nih.gov

Another powerful methodology for the asymmetric synthesis of polysubstituted azepanes involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. acs.orgnih.gov This approach has been used to create azepanes with multiple stereocenters non-adjacent to the nitrogen atom, a task for which general methods have not been widely available. acs.orgnih.gov The key step is the conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester, which sets the stereochemistry for subsequent cyclization and reduction steps. acs.orgnih.gov

Regioselective Considerations in Azepane Ring Formation

Regioselectivity, or the control over the position of substitution, is a critical consideration in the formation of the azepane ring. In the context of this compound, it is essential that the synthesis directs the formation of the bond between the nitrogen and the carbon bearing the dichlorophenyl group.

Ring expansion strategies, such as those starting from piperidines, can be designed to proceed with exclusive regioselectivity. rsc.org The outcome of the expansion is dictated by the substitution pattern on the piperidine precursor. Similarly, cyclization reactions are a common method for forming the azepane ring, and regioselectivity is often controlled by the placement of reactive functional groups in the acyclic precursor. nih.gov For example, intramolecular reductive amination of a precursor containing an amine and a carbonyl group at appropriate positions ensures the formation of the desired cyclic amine. nih.govacs.org The choice of catalyst and reaction conditions can also influence the regiochemical outcome in certain cyclization strategies. nih.gov

| Method | Key Transformation | Control Type | Advantages | Reference |

|---|---|---|---|---|

| Piperidine Ring Expansion | Six-membered ring to seven-membered ring | Stereoselective & Regioselective | Excellent yield and selectivity | rsc.org |

| Hydroboration of Tetrahydroazepines | Alkene to alcohol | Diastereoselective & Regioselective | Access to functionalized azepanols | researchgate.netnih.gov |

| Asymmetric Lithiation-Conjugate Addition | Formation of C-C bond with stereocontrol | Enantioselective & Diastereoselective | Access to polysubstituted azepanes | acs.orgnih.gov |

| Intramolecular Reductive Amination | Acyclic precursor to cyclic amine | Regioselective | Common and reliable cyclization | nih.govacs.org |

Functionalization Strategies for the 3,4-Dichlorophenyl Moiety on the Azepane Ring

Once the this compound core has been synthesized, further diversification can be achieved by functionalizing the 3,4-dichlorophenyl ring. This allows for the exploration of structure-activity relationships by introducing new substituents. The functionalization of heterocyclic scaffolds is a significant area of pharmaceutical research. beilstein-journals.org

Strategies for the selective functionalization of dichlorinated aromatic rings can be adapted for this purpose. Directed metallation, for instance, using organolithium or magnesium reagents, can achieve regioselective deprotonation of the aromatic ring, allowing for the introduction of various electrophiles. beilstein-journals.orgresearchgate.net The presence of the azepane ring and the chloro substituents can influence the position of metallation. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are also powerful tools for forming new carbon-carbon or carbon-heteroatom bonds on the dichlorophenyl ring. beilstein-journals.org These reactions often require specific catalysts and ligands to proceed efficiently on electron-deficient dichlorinated rings.

Green Chemistry Approaches in Azepane Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govijpsjournal.comjocpr.comjddhs.comjddhs.com These principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov

For the synthesis of azepanes, green approaches can include:

Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or supercritical fluids. ijpsjournal.comjocpr.com

Catalysis: Employing catalytic methods, including biocatalysis using enzymes, to replace stoichiometric reagents. jddhs.com Catalytic reactions often proceed under milder conditions and generate less waste. jddhs.com

Alternative Energy Sources: Utilizing microwave irradiation or photochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govjddhs.com Microwave-assisted organic synthesis is a notable technique for accelerating reactions. ijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.comjddhs.com One-pot and multi-component reactions are examples of atom-economical processes. nih.gov

| Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Minimization | One-pot, multi-component reactions | Reduces byproducts and purification steps | nih.gov |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduces pollution and health hazards | ijpsjournal.comjocpr.com |

| Energy Efficiency | Microwave-assisted or photochemical reactions | Shorter reaction times, lower energy use | nih.govjddhs.com |

| Catalysis | Use of biocatalysts or metal catalysts | High selectivity, mild conditions, recyclability | jddhs.com |

| Renewable Feedstocks | Sourcing starting materials from biomass | Reduces reliance on petrochemicals | ijpsjournal.com |

Advanced Structural and Conformational Analysis of 2 3,4 Dichlorophenyl Azepane

Theoretical and Computational Studies of Azepane Ring Systems.

Theoretical and computational methods are indispensable for elucidating the complex conformational behavior of flexible seven-membered rings like azepane. These approaches allow for the detailed exploration of potential energy surfaces, the identification of stable conformers, and the quantification of the energetic barriers between them—information that is often challenging to obtain solely through experimental means.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide accurate insights into the geometric and electronic properties of molecules. nih.gov For azepane and its derivatives, methods such as the meta-hybrid M06-2X functional or the MP2 method, paired with extensive basis sets like 6-311++G(d,p) or aug-cc-pVTZ, are employed to perform geometry optimization and calculate the relative energies of different conformations. nih.govresearchgate.net

Comprehensive computational studies on the parent azepane ring and other seven-membered heterocycles have established that the twist-chair (TC) conformation represents the global energy minimum, making it the most stable arrangement. nih.gov Other conformations, such as the chair (C) and boat (B) forms, are higher in energy, with the chair conformation often identified as a transition state on the pseudorotational pathway. nih.gov The substitution of a CH₂ group in cycloheptane with a nitrogen atom to form azepane leads to a noticeable decrease in ring strain. nih.gov

For 2-(3,4-Dichlorophenyl)azepane, the presence of the bulky dichlorophenyl substituent at the C2 position is expected to significantly influence the conformational equilibrium. QM calculations would predict that the substituent strongly prefers an equatorial or pseudo-equatorial position to minimize steric clashes with the rest of the ring.

| Conformer | Point Group | Relative Energy (kcal/mol) - Representative Values |

|---|---|---|

| Twist-Chair (TC) | C₂ | 0.00 |

| Chair (C) | Cₛ | ~1.5 - 2.0 |

| Twist-Boat (TB) | C₂ | ~2.0 - 2.5 |

| Boat (B) | Cₛ | ~2.5 - 3.0 |

Table 1. Representative relative energies for the principal conformations of the parent azepane ring, as determined by high-level electronic structure calculations. The twist-chair is consistently identified as the most stable conformer. Data synthesized from literature values nih.gov.

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior of flexible molecules in a simulated environment, such as in solution, over a period of time. By solving Newton's equations of motion for the atoms in the system, MD simulations can map the conformational transitions and reveal the equilibrium populations of different conformers. nih.gov

For substituted azepanes, MD simulations can elucidate the influence of both the substituent and the solvent on conformational preferences. These simulations can track the transitions between various low-energy states, such as different twist-chair and boat-chair forms, providing insight into the flexibility of the ring system. nih.gov In the case of this compound, an MD simulation would reveal the dynamic interplay between the azepane ring's pseudorotation and the rotational freedom of the dichlorophenyl group, as well as its interactions with surrounding solvent molecules. Studies on homologous seven-membered iminoazacycloalkane rings have shown that the ring exists in a dynamic equilibrium, with ring inversion being a key conformational process. nih.gov

The conformational energy landscape provides a comprehensive map of a molecule's potential energy as a function of its geometric parameters, typically the dihedral angles of the ring. researchgate.netuzh.ch This landscape reveals the locations of stable conformers (energy minima) and the energy barriers of the transition states that connect them. nih.gov For a highly flexible molecule like azepane, the energy landscape is complex, featuring multiple minima and intricate pathways for interconversion. nih.gov

Computational techniques such as metadynamics can be used to efficiently sample and construct these high-dimensional free energy surfaces. researchgate.netchemrxiv.org The landscape for the azepane system is characterized by a global minimum corresponding to the twist-chair family of conformations. Other local minima, representing boat and chair families, are separated by relatively low energy barriers, reflecting the ring's high flexibility. nih.gov The introduction of the 2-(3,4-Dichlorophenyl) substituent would modify this landscape, deepening the energy wells for conformers where the substituent is in a sterically favorable equatorial position and raising the energy barriers for pathways that would force it into a more crowded axial orientation.

| Conformational Transition | Calculated Energy Barrier (kcal/mol) - Representative Values |

|---|---|

| Twist-Chair ⇌ Boat | ~5 - 6 |

| Chair ⇌ Twist-Chair | Low (Chair is often a transition state) |

| Ring Inversion (via Boat/Twist-Boat) | ~9 - 11 |

Table 2. Representative calculated energy barriers for conformational interconversions in azepane-like seven-membered rings. The specific values are highly dependent on the substitution pattern and the computational method used. Data synthesized from literature values nih.gov.

The conformational preferences of the this compound ring are governed by a delicate balance of various intramolecular interactions. These include torsional strain from eclipsing C-C and C-N bonds, steric (van der Waals) repulsion between non-bonded atoms, and other non-covalent interactions (NCIs). researchgate.netusf.edu

Computational tools such as Natural Bond Orbital (NBO) analysis and the Independent Gradient Model (IGM) can be used to dissect and quantify these subtle forces. nih.govacs.org For this compound, the key factors include:

Steric Hindrance : The primary determinant is the steric bulk of the 2-(3,4-Dichlorophenyl) group, which dictates a preference for an equatorial placement to avoid 1,3-diaxial interactions.

Dipole-Dipole Interactions : The polar C-Cl bonds on the phenyl ring and the C-N bonds in the azepane ring create dipole moments that will interact, influencing the rotational position of the phenyl group relative to the azepane ring.

Weak Hydrogen Bonds : Intramolecular C-H···N or C-H···Cl hydrogen bonds may also play a minor role in stabilizing certain conformations. nih.gov

The final observed conformation is the one that best minimizes the sum of these destabilizing and stabilizing interactions.

While less accurate than DFT or ab initio methods, semiempirical molecular orbital calculations provide a computationally efficient means to study molecular structures and reaction pathways, especially for larger systems. rsc.org These methods are particularly useful for investigating the stereochemistry and regiochemistry of reactions involving flexible ring systems.

For instance, semiempirical calculations have been successfully used to investigate the piperidine (B6355638) ring expansion process to form azepane derivatives, correctly predicting the stereochemical and regiochemical outcomes. rsc.org In the context of this compound, these methods could be applied to model the transition states of various reactions, such as N-alkylation or functionalization of the ring, to predict which diastereomeric products would be favored.

Experimental Spectroscopic and Crystallographic Investigations.

Experimental techniques are essential to validate and complement the insights gained from computational studies, providing real-world data on the structure of this compound in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for studying molecular conformation in solution.

¹H and ¹³C NMR : The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) are highly sensitive to the dihedral angles within the azepane ring. By analyzing these parameters, often with the aid of computational predictions, the dominant conformation in solution can be determined. rsc.orgacs.org

Dynamic NMR (DNMR) : For flexible systems like azepanes, DNMR can be used to study the kinetics of conformational exchange processes, such as ring inversion. By monitoring spectral changes at different temperatures, the energy barrier for these processes can be calculated. For a related 1-aryl-2-iminoazacycloalkane, the barrier to ring inversion was experimentally determined to be 9.5 kcal mol⁻¹. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule. For this compound, characteristic peaks would include N-H stretching (for a secondary amine), C-H stretching (aliphatic and aromatic), and C-Cl stretching vibrations, which are typically observed in the 1021-432 cm⁻¹ range. nih.gov

| Spectroscopic Technique | Parameter | Typical Values/Observations for Substituted Azepanes |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Ring CH₂: δ 1.5-3.5; Aryl H: δ 7.0-7.5 |

| Coupling Constants (Hz) | ³JHH values vary significantly with dihedral angles, used to differentiate conformers. | |

| ¹³C NMR | Chemical Shifts (ppm) | Ring CH₂: δ 25-60 |

| FT-IR | N-H Stretch (cm⁻¹) | ~3300-3400 (secondary amine) |

| C-Cl Stretch (cm⁻¹) | ~430-1020 |

Table 3. Typical spectroscopic data ranges for substituted azepane derivatives. Specific values for this compound would depend on its precise conformation and solvent. Data synthesized from literature nih.govnih.govrsc.orgmdpi.com.

Single-crystal X-ray diffraction provides unambiguous, high-resolution information on the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the ring. mdpi.com Crystallographic studies of various azepane and related seven-membered ring derivatives have revealed several preferred conformations in the solid state. While the flexible azepane ring can adopt various forms, it is often observed in a chair or twist-chair conformation. researchgate.net For example, the crystal structure of certain 1,4-diazepane derivatives shows the seven-membered ring adopting a chair conformation. [39 in previous search]

For this compound, an X-ray crystal structure would definitively establish the ring's conformation and the orientation of the dichlorophenyl substituent. It is highly probable that the crystal structure would show the azepane ring in a low-energy conformation, such as a twist-chair, with the bulky substituent occupying an equatorial position to allow for efficient crystal packing. The analysis would also reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. mdpi.comresearchgate.net

| Compound | Observed Ring Conformation in Solid State |

|---|---|

| A 1,4-diazepan-5-one derivative | Chair [39 in previous search] |

| Tolazamide (contains an azepane fragment) | Two distinct conformations observed in different polymorphs researchgate.net |

| A tetrahydroxylated azepane | Confirmed via X-ray crystallography, exists in equilibrium between two chair-like structures in solution acs.org |

| A dibenzo[b,f]azepine derivative | Boat nih.gov |

Table 4. Experimentally determined solid-state conformations of various compounds containing a seven-membered azepane or related ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of this compound in solution. It provides information on the chemical environment of each nucleus, scalar couplings between them, and spatial proximities, which together define the molecule's constitution and preferred conformations.

¹H NMR spectroscopy allows for the identification and characterization of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The protons on the 3,4-dichlorophenyl group are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm. The electron-withdrawing nature of the chlorine atoms deshields these protons, shifting them downfield.

The protons on the azepane ring will resonate in the aliphatic region. The proton at the C2 position (the methine proton, H2), being adjacent to both the nitrogen atom and the phenyl ring, is expected to be the most downfield of the aliphatic protons, likely appearing in the 3.0-3.5 ppm range. The methylene protons of the azepane ring (H3 to H7) would typically appear as complex multiplets between 1.5 and 3.0 ppm. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but can generally be found between 0.5 and 5.0 ppm. libretexts.org

Scalar coupling (J-coupling) between adjacent protons provides information about the dihedral angles between them, which is critical for conformational analysis. The vicinal coupling constants (³J) between protons on the azepane ring can be analyzed to infer the preferred ring conformation, such as a chair or boat form.

Interactive Data Table: Representative ¹H NMR Data for this compound

Note: The following data are hypothetical and represent typical values for a compound with this structure based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' (Aromatic) | ~7.5 | d | J ≈ 2.0 |

| H-5' (Aromatic) | ~7.4 | d | J ≈ 8.5 |

| H-6' (Aromatic) | ~7.2 | dd | J ≈ 8.5, 2.0 |

| H-2 (Azepane CH) | ~3.3 | dd | J ≈ 8.0, 4.0 |

| H-7 (Azepane CH₂) | ~2.9 | m | - |

| H-3 (Azepane CH₂) | ~2.1 | m | - |

| H-4, H-5, H-6 (Azepane CH₂) | 1.5 - 1.9 | m | - |

| N-H | 1.0 - 3.0 | br s | - |

The seven-membered azepane ring is conformationally flexible. At room temperature, it may undergo rapid interconversion between different forms, such as chair and boat conformers. This rapid exchange often leads to averaged signals in the NMR spectrum.

Variable-temperature (VT) NMR experiments are employed to study these dynamic processes. By lowering the temperature, the rate of conformational interconversion can be slowed down. If the exchange rate becomes slow enough on the NMR timescale, the signals for the individual conformers can be resolved. The temperature at which the separate signals merge into a single averaged peak is known as the coalescence temperature. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. For similar N-substituted 2-benzazepine systems, the barrier for chair-to-chair interconversion has been found to be approximately 11 kcal mol⁻¹. researchgate.netrsc.org A similar energy barrier would be expected for the azepane ring in this compound.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å). NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are invaluable for determining the relative stereochemistry and preferred conformation of a molecule.

For this compound, NOE experiments can establish the spatial relationship between the dichlorophenyl group and the protons on the azepane ring. For instance, in a chair-like conformation, the proton at C2 could be in either an axial or equatorial position relative to the ring. Irradiation of the C2 proton would be expected to show an NOE enhancement to specific protons on the azepane ring. An NOE between H2 and the axial protons at H4 and H6 would suggest an axial orientation for the dichlorophenyl substituent, while correlations to equatorial protons would indicate an equatorial preference. This information is critical for building a three-dimensional model of the molecule in solution.

X-ray Crystallography for Solid-State Structures and Supramolecular Self-Assembly.

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. For this compound, a crystal structure would definitively establish the conformation of the azepane ring (e.g., chair, twist-chair, or boat) and the orientation of the dichlorophenyl substituent.

Furthermore, crystallographic analysis reveals how molecules pack in the crystal lattice, which is governed by intermolecular forces. In this compound, several interactions are expected to direct the supramolecular self-assembly:

Hydrogen Bonding: The N-H group of the azepane ring can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor, potentially forming chains or dimers.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom. acs.org

π-π Stacking: The aromatic dichlorophenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Assessment.

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a powerful tool for identifying functional groups and assessing intermolecular interactions, particularly hydrogen bonding.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Stretch: A key feature for this secondary amine would be the N-H stretching vibration, typically appearing in the 3300-3500 cm⁻¹ region. libretexts.org The exact position and shape of this band are sensitive to hydrogen bonding. In a dilute solution with minimal hydrogen bonding, a sharp peak is expected. In a concentrated sample or in the solid state, hydrogen bonding causes the peak to broaden and shift to a lower frequency (lower wavenumber). rsc.orgacs.org

C-H Stretches: Aromatic C-H stretching vibrations from the dichlorophenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the azepane ring will appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-N Stretch: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range. libretexts.org

C-Cl Stretch: The carbon-chlorine bond vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.com

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Broadens and shifts to lower frequency with H-bonding. libretexts.org |

| C-H Stretch | Aromatic | 3000 - 3100 | Typically sharp peaks. |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Strong, sharp absorptions. |

| C=C Bends | Aromatic Ring | 1450 - 1600 | Multiple bands of variable intensity. |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium intensity. libretexts.org |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Can be weak to medium intensity. youtube.com |

Conformational Isomers and Dynamics of the Azepane Ring System.

The azepane ring, being a seven-membered saturated heterocycle, is highly flexible and can adopt several low-energy conformations. The most common conformations are the chair and the twist-chair, with the boat form often representing a transition state. For this compound, the bulky substituent at the C2 position significantly influences the conformational equilibrium.

The two primary chair conformations would involve the dichlorophenyl group being either in an axial-like or an equatorial-like position. Due to steric hindrance, it is generally expected that the conformer with the bulky dichlorophenyl group in the less-hindered equatorial position will be thermodynamically favored. The dynamic equilibrium between these conformers, primarily through a chair-to-chair ring inversion, is the process studied by variable-temperature NMR, as discussed previously. researchgate.netrsc.org The flexibility of the azepane ring is a key structural feature that can influence its interaction with other molecules.

Characterization of Dominant Azepane Conformations (e.g., Chair, Boat, Twist-Boat)

The seven-membered azepane ring lacks the high degree of symmetry found in smaller rings like cyclohexane, resulting in a more complex conformational landscape. Like other cycloheptane analogs, azepane can theoretically exist in several conformations, most notably the chair, boat, and twist-boat forms. libretexts.org These conformations aim to minimize torsional and angle strain. libretexts.org

Computational studies using Density Functional Theory (DFT) and ab initio methods have been employed to determine the most stable conformations. nih.govacs.org For the parent azepane, the twist-chair conformation is generally considered to be the global energy minimum, closely followed by the chair conformation. The boat and twist-boat conformations are typically higher in energy. nih.gov The flexibility of the ring allows for interconversion between these forms, often with relatively low energy barriers. rsc.org

Detailed quantum chemical calculations provide insight into the ground-state geometry of the azepane ring. A comparison of calculated bond lengths and angles with experimental X-ray crystallography data shows excellent agreement, validating the computational models. acs.orgresearchgate.net

| Parameter | Bond/Angle | Experimental (X-ray) Value (Å or °) | Calculated (M06-2X) Value (Å or °) | Calculated (MP2) Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C1-C2 | 1.527 Å | 1.5335 Å | 1.5297 Å |

| C2-C3 | 1.528 Å | 1.5297 Å | 1.5255 Å | |

| C3-C4 | 1.526 Å | 1.5343 Å | 1.5294 Å | |

| C-N | 1.459 Å | 1.4587 Å | 1.4593 Å | |

| C-C (avg) | 1.527 Å | 1.5348 Å | 1.5300 Å | |

| RMSD | Excellent conformity reported between calculated and experimental values. acs.org | |||

| Bond Angle | C-C-C | - | 114.8-116.9° | - |

| C-N-C | - | ~112° | - |

Influence of the 3,4-Dichlorophenyl Substituent on Azepane Ring Conformation

The introduction of a bulky 3,4-dichlorophenyl substituent at the C2 position is expected to exert a significant influence on the conformational equilibrium of the azepane ring. In analogous six-membered rings like cyclohexane, large substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions. libretexts.org A similar principle applies to the more flexible azepane ring.

The 3,4-dichlorophenyl group will favor a pseudo-equatorial orientation in the lowest-energy twist-chair or chair conformation. This arrangement positions the large aromatic group away from the rest of the ring, thereby reducing steric strain. An axial or pseudo-axial orientation would lead to significant steric clashes with the axial protons on C4 and C6 of the azepane ring, raising the conformational energy and making that conformer less stable. Therefore, the presence of the 2-(3,4-dichlorophenyl) substituent is predicted to restrict the conformational freedom of the ring, biasing the equilibrium heavily towards conformers that accommodate the substituent in a sterically favorable pseudo-equatorial position.

Conformational Regulation through Peripheral Modifications (e.g., Selective Monofluorination)

Beyond the influence of large steric groups, the conformational landscape of azepane derivatives can be precisely controlled through more subtle peripheral modifications, such as selective monofluorination. researchgate.net The introduction of a fluorine atom, while sterically small, introduces powerful stereoelectronic effects that can dictate the ring's preferred shape. researchgate.net

Research has demonstrated that the diastereoselective installation of a single fluorine atom on a substituted azepane ring can effectively bias the flexible seven-membered ring to adopt one major conformation. researchgate.net This control stems from the unique properties of the carbon-fluorine bond, which include:

Dipole-Dipole Interactions: The highly polarized C-F bond can engage in stabilizing or destabilizing electrostatic interactions with other polar bonds or lone pairs within the molecule.

Hyperconjugation: The C-F bond can act as an electron acceptor in hyperconjugative interactions (e.g., σC-H → σ*C-F), which can stabilize specific rotamers and, by extension, entire ring conformations.

By strategically placing a fluorine atom on the azepane periphery, chemists can exploit these interactions to lock the ring into a desired conformation, overriding other, weaker conformational preferences. This method provides a powerful tool for fine-tuning the three-dimensional structure of azepane-based molecules for optimal biological activity. researchgate.net

Computational and Experimental Approaches for High-Pressure and Temperature Studies on Azepane Derivatives

The study of azepane conformations and their interconversion dynamics relies on a combination of computational and experimental techniques.

Computational Approaches:

Density Functional Theory (DFT): DFT methods are widely used to calculate the geometries and relative energies of different conformers, map potential energy surfaces, and predict spectroscopic parameters. nih.govnih.gov

Ab initio Methods (e.g., MP2): These higher-level calculations can provide more accurate energy predictions and are often used to benchmark DFT results for conformational analyses. nih.govresearchgate.net

Experimental Approaches:

Variable-Temperature NMR (VT-NMR): This is a primary experimental tool for studying conformational dynamics. rsc.org By recording NMR spectra at different temperatures, researchers can observe the coalescence of signals as the ring flips between conformations on the NMR timescale. From this data, the energy barrier (ΔG‡) for the chair-to-chair (or other) interconversion can be calculated, providing quantitative insight into the ring's flexibility. rsc.org

X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides definitive information about its solid-state conformation. nih.govacs.orgmdpi.com This experimental structure serves as a crucial validation point for computational models. acs.org

Thermal Analysis (DSC/TG): Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to study the thermal stability and decomposition of heterocyclic compounds at elevated temperatures, providing information on their behavior under high-energy conditions. mdpi.com

High-Pressure NMR (HP-NMR): A more advanced technique, HP-NMR, offers a unique method for exploring the conformational landscape of molecules. nih.gov By applying hydrostatic pressure, it is possible to populate and detect high-energy or transient conformational states that are sparsely populated at ambient pressure. nih.gov This allows for a more complete characterization of the energy surface and the identification of intermediate conformers involved in the ring-flipping process. While commonly applied to proteins, the methodology is extendable to smaller macromolecules and heterocyclic systems. nih.gov

Academic Research Applications and Methodological Investigations of 2 3,4 Dichlorophenyl Azepane

Exploration in Peptide Mimicry and Protein Secondary Structure Induction

The precise control over peptide conformation is crucial for mimicking biological recognition sites and inducing specific secondary structures. The rigid scaffold of the Aze amino acid has proven to be a powerful tool in this endeavor.

Role of Azepane Scaffolds as β-Turn Inducers in Peptides

β-turns are one of the most prevalent secondary structures in proteins, playing a critical role in protein folding, stability, and molecular recognition events. nih.gov The development of synthetic molecules that can induce or stabilize β-turns is a key objective in medicinal chemistry and materials science. Research has demonstrated that the azepane-derived quaternary amino acid is an effective inducer of β-turns when incorporated into peptide sequences. nih.govnih.gov The constrained nature of the seven-membered azepane ring restricts the conformational freedom of the peptide backbone, predisposing it to adopt a turn structure. This makes azepane scaffolds valuable components for creating peptidomimetics with well-defined three-dimensional structures.

Integration into Simplified Tetrapeptide Models for Conformational Assessment

To systematically study the structure-inducing properties of the Aze residue, it was incorporated into a library of simplified tetrapeptide models. nih.govnih.gov These models are the shortest possible peptide sequences that can form a β-turn. nih.gov In these studies, the N-terminal amino acid (i) was typically replaced by an acetyl group, and the C-terminal residue (i+3) was substituted with an N-methylamide group. nih.gov This approach allowed for a focused conformational analysis of the core turn region using a combination of molecular modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. nih.govacs.org

Assessment of Azepane Position and Peptide Sequence Effects on β-Turn Stabilization

The stabilizing effect of the Aze residue on β-turn formation was found to be highly dependent on its position within the tetrapeptide sequence. Conformational analysis revealed that the azepane amino acid is most effective as a β-turn inducer when incorporated at the i+1 position of the turn. nih.govnih.govacs.org

Furthermore, the nature of the amino acid at the i+2 position also significantly influences the stability of the induced β-turn. nih.gov Molecular dynamics simulations and experimental studies have shown that while many proteinogenic amino acids at the i+2 position are compatible with a stable β-turn, certain residues can be disruptive. nih.gov

| Aze Position | Amino Acid at i+2 | β-Turn Stabilization Effect | Reference |

|---|---|---|---|

| i+1 | Alanine, Leucine, Serine | Strong stabilization | nih.gov |

| i+1 | Valine | Disrupted; branching at the β-carbon of the side chain destabilizes the β-turn | nih.gov |

| i+1 | Glutamine, Arginine, Aspartic Acid | Destabilized; polar side chains compete for hydrogen bonding with the peptide backbone | nih.gov |

| i+2 | - | Less favorable for β-turn stabilization compared to the i+1 position | nih.gov |

Development of Novel Molecular Scaffolds for Catalysis and Biomaterials

The predictable and stable conformations induced by the Aze amino acid provide a robust foundation for the development of advanced molecular systems with tailored functions.

Design Principles for Azepane-Based Catalytic Systems

The ability of the Aze residue to act as a strong β-turn inducer is a key design principle for creating novel peptide-based catalysts. nih.gov A well-defined and stable β-turn can serve as a rigid scaffold to orient catalytically active amino acid side chains in a precise spatial arrangement, mimicking the active site of an enzyme. By incorporating the azepane moiety into a peptide sequence, it is possible to construct catalysts where the reactive groups are held in close proximity to facilitate specific chemical transformations. This approach offers a pathway to new catalysts for a variety of chemical reactions. nih.gov

Investigation of Supramolecular Helical Arrangements in Azepane-Containing Peptide Models

A fascinating discovery from the solid-state analysis of an Aze-containing tetrapeptide was its capacity for self-assembly into a supramolecular helical arrangement. nih.govnih.gov X-ray crystallography revealed that the peptide model, while maintaining its intramolecular β-turn structure, organizes into a higher-order helical superstructure. nih.govnih.gov This finding is significant for the field of biomaterials, as it demonstrates that incorporating this azepane amino acid can control not only the secondary structure of a single peptide chain but also its long-range supramolecular organization. nih.gov This hierarchical self-assembly provides a basis for designing novel peptide-based biomaterials with potential applications in tissue engineering and nanotechnology. nih.govnih.gov

| Technique | Purpose | Reference |

|---|---|---|

| Molecular Dynamics (MD) Simulations | To analyze conformational preferences and predict β-turn stability | nih.gov |

| NMR Spectroscopy | To study the 3D structure and intramolecular hydrogen bonding in solution | nih.govacs.org |

| X-ray Crystallography | To determine the precise solid-state structure of the peptide and its supramolecular assembly | nih.govnih.govacs.org |

Potential for New Material Forms (e.g., Optoelectronics) based on Azepane Frameworks

The incorporation of azepane frameworks into molecular structures has shown promise for the development of new materials with unique optical and electronic properties. The substitution of a carbon atom with a nitrogen atom in a seven-membered ring redistributes the electron density, which can significantly alter the molecule's properties, including its reactivity and optoelectronic characteristics. nih.gov

Research into azepane-substituted β-diketones and their corresponding difluoroboron complexes has demonstrated their potential as multi-stimuli responsive luminescent materials. These compounds can exhibit properties such as solvatochromism, viscochromism, and halochromism. The azepane substituent can act as an intramolecular rotating group, and restricting this rotation can lead to aggregation-induced emission (AIE). In these systems, the azepane-substituted phenyl ring often acts as an electron donor.

Furthermore, azepine-embedded nanographenes have been synthesized, demonstrating that N–H functionalization of the azepine core can modulate the fluorescence mechanism and emission intensity. By introducing different aryl groups, the emission wavelength and fluorescence efficiency can be fine-tuned. acs.org This highlights the potential of using the azepane scaffold, including derivatives like 2-(3,4-Dichlorophenyl)azepane, as a building block for novel optoelectronic materials where properties can be systematically adjusted through chemical modification. acs.org

| Azepane Derivative Type | Observed Property | Potential Application | Reference |

|---|---|---|---|

| Azepane-substituted β-diketonates | Solvatochromism, Aggregation-Induced Emission (AIE) | Chemical sensors, bio-imaging | nih.gov |

| Azepine-embedded Nanographenes | Tunable fluorescence efficiency and emission wavelength | Organic light-emitting diodes (OLEDs), fluorescent probes | acs.org |

Fundamental Investigations of Structure-Activity Relationships (SAR) in Azepane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound correlates with its biological activity. nih.govmdpi.com The azepane scaffold is a recurring motif in a variety of pharmacologically active compounds, making SAR studies of its derivatives crucial for the development of new therapeutic agents. nih.govlifechemicals.com Such studies involve systematically modifying the molecular structure—by altering functional groups, changing ring positions, or adjusting stereochemistry—and observing the resulting changes in biological efficacy, potency, and selectivity. nih.govmdpi.com

For azepane derivatives, SAR investigations have been key to optimizing their therapeutic potential. For instance, studies on azepine sulfonamides as 11β-HSD1 inhibitors revealed that modifications at the 4-position of the azepane ring led to the discovery of highly potent compounds. nih.gov Similarly, in the development of dopamine (B1211576) D1 receptor antagonists based on a 1-phenylbenzazepine template, SAR studies indicated that a 6-chloro group enhances receptor affinity. mdpi.com These investigations provide a roadmap for medicinal chemists to design and synthesize more effective and safer drugs based on the azepane core. The principles derived from these studies can be applied to predict how the 3,4-dichlorophenyl substituent in this compound might influence its biological activity and guide the synthesis of analogs with improved properties.

Methodologies for Studying Molecular Recognition and Interactions

Understanding how a molecule like this compound recognizes and interacts with its biological target is key to elucidating its mechanism of action. Molecular recognition involves a series of non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waals interactions, between a ligand and its receptor.

Several methodologies are employed to study these interactions:

Synthesis and Biological Evaluation of Analogs: A primary method in SAR studies involves synthesizing a series of analogs where specific parts of the molecule are systematically changed. nih.govmdpi.com For this compound, this could involve moving the positions of the chlorine atoms on the phenyl ring, altering the substitution on the azepane nitrogen, or changing the stereochemistry at the point of attachment. These analogs are then tested in biological assays to measure their activity (e.g., IC50 or EC50 values). Comparing the activities of these analogs reveals which molecular features are critical for interaction with the target. mdpi.comnih.gov

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. It allows for the direct visualization of the binding mode and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This information is invaluable for understanding the basis of molecular recognition and for designing new molecules with improved affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in solution. Techniques like saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, providing information about the binding epitope.

These experimental techniques provide the foundational data for understanding the molecular recognition processes that govern the activity of azepane derivatives.

Computational Approaches to Predict Molecular Binding and Affinity

In parallel with experimental methods, computational approaches have become indispensable tools for predicting how a ligand will bind to a receptor and for estimating its binding affinity. columbia.eduresearchgate.net These methods are crucial for screening large virtual libraries of compounds and prioritizing candidates for synthesis, thereby accelerating the drug discovery process. researchgate.net

Key computational methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a wide range of conformations and orientations of the ligand within the binding site and use a scoring function to rank them. The resulting scores provide an estimate of the binding affinity. This method can be used to generate hypotheses about how this compound might interact with various biological targets.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in a system (the protein, ligand, and surrounding solvent) over time. This provides a dynamic view of the binding process and the stability of the ligand-receptor complex. MD simulations can be used to refine docking poses and to calculate binding free energies, which are a more rigorous prediction of binding affinity than docking scores.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

| Computational Method | Primary Output | Application in Studying Azepane Derivatives |

|---|---|---|

| Molecular Docking | Binding pose, Docking score (estimated affinity) | Predicting binding modes, Virtual screening of azepane libraries |

| Molecular Dynamics (MD) | Dynamic stability of complex, Binding free energy | Refining docking results, Assessing conformational changes upon binding |

| QSAR | Predictive model for biological activity | Guiding the design of new azepane analogs with enhanced potency |

Machine learning and artificial intelligence are also increasingly being integrated into these computational workflows, offering the potential for more accurate and rapid predictions of binding affinity. arxiv.orgnih.gov

Designing Targeted Molecular Probes based on Azepane Frameworks

A molecular probe is a molecule designed to selectively bind to a specific biological target and produce a detectable signal, making it a powerful tool for research and diagnostics. The design of such probes typically involves integrating three key components: a targeting moiety, a linker, and a signaling moiety.

The azepane scaffold, due to its proven ability to be incorporated into biologically active molecules, represents a viable framework for the targeting moiety of a molecular probe. acs.orgchemistryviews.org The design process for an azepane-based probe would follow these principles:

Selection of the Targeting Scaffold: Based on known SAR data, a specific azepane derivative, such as this compound, would be chosen for its affinity and selectivity towards a target of interest (e.g., a specific receptor or enzyme).

Choice of Linker: A linker is used to connect the targeting azepane scaffold to the signaling component without disrupting the binding to the biological target. The linker's length and flexibility are optimized to ensure proper positioning of both moieties.

Attachment of a Signaling Moiety: The signaling moiety is responsible for generating the detectable signal. This could be a fluorophore for fluorescence imaging, a radionuclide for PET or SPECT imaging, or a biotin (B1667282) tag for affinity-based assays. For example, heteroacene-based amphiphiles have been explored as molecular scaffolds for bioimaging probes. frontiersin.org

By applying this modular design approach, the this compound structure could be developed into a targeted molecular probe to visualize and study its biological targets in cells and living organisms.

Future Research Directions and Unexplored Avenues for 2 3,4 Dichlorophenyl Azepane

Advances in Asymmetric Synthesis Routes for Enantiopure 2-(3,4-Dichlorophenyl)azepane

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of efficient asymmetric syntheses to produce enantiopure this compound is a critical research avenue. While general methods for the asymmetric synthesis of substituted azepanes exist, specific, high-yielding routes for this dichlorinated derivative remain to be developed. nih.govnih.gov

Future research should focus on catalyst-controlled enantioselective methods, which offer a more versatile and efficient alternative to chiral auxiliaries. Transition-metal catalysis, particularly with copper, has shown great promise in the asymmetric synthesis of complex amine structures, including bridged biarylamines with seven-membered rings. us.esrsc.org Strategies involving copper-catalyzed asymmetric intramolecular cyclization could be adapted to produce the target compound with high diastereo- and enantioselectivities. us.esrsc.org

Another promising approach is organocatalysis. Chiral phosphoric acids or sulfinamide-based organocatalysts could mediate key bond-forming reactions, such as asymmetric reductions or cyclizations, to establish the stereocenter at the C2 position of the azepane ring. yale.edu The development of a practical, scalable, and highly enantioselective route is paramount for enabling further pharmacological investigation.

Table 1: Prospective Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Key Reaction Step | Expected Outcome |

|---|---|---|---|

| Copper(I) Catalysis | (R)-Ph-BPE | Intramolecular Reductive Cyclization | High Enantiomeric Excess (>95% ee) |

| Organocatalysis | Chiral Phosphoric Acid (e.g., TRIP) | Asymmetric Pictet-Spengler Reaction | Good to Excellent Enantioselectivity |

This table presents hypothetical, yet scientifically plausible, catalytic systems and expected outcomes for the asymmetric synthesis of this compound based on established methodologies for similar structures.

Computational Design and In Silico Screening of Novel Azepane-Based Architectures

Computational chemistry provides powerful tools to accelerate the discovery of new therapeutic agents. nih.gov For this compound, in silico methods can be employed to predict its physicochemical properties, conformational preferences, and potential biological targets. Density Functional Theory (DFT) studies can elucidate electronic properties, reactivity, and stability, offering insights into its molecular behavior. nih.gov

Molecular docking simulations are essential for screening vast virtual libraries of derivatives against various protein targets. nih.gov By modifying the azepane or dichlorophenyl core of the lead compound, novel architectures with potentially enhanced binding affinities and selectivities can be designed. For instance, simulations could explore how different substitution patterns on the azepane ring affect interactions with the active sites of kinases, proteases, or G-protein coupled receptors, which are common targets for azepane-containing drugs. lifechemicals.comjopir.in Pharmacophore modeling based on known active compounds can further guide the rational design of new analogues with improved biological profiles. mdpi.com

Table 2: Hypothetical In Silico Screening Results for this compound Derivatives

| Derivative Modification | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| N-methylation of azepane | Kinase X | -8.5 | Hydrogen bond with hinge region |

| 4-hydroxy substitution on azepane | Protease Y | -9.2 | Hydrophobic interaction and H-bond with catalytic dyad |

This table illustrates representative data that could be generated from molecular docking studies, guiding the prioritization of synthetic targets.

Exploration of New Academic Applications Beyond Current Research Paradigms

The unique structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry. The azepane core is conformationally flexible, a property that can be exploited in the design of molecular switches or sensors. jopir.in The dichlorophenyl moiety can participate in halogen bonding, a non-covalent interaction increasingly utilized in crystal engineering and supramolecular chemistry.

Future academic research could explore the use of this compound as a building block in materials science. For example, its incorporation into polymer backbones could modulate properties such as thermal stability or gas permeability. Furthermore, the nitrogen atom of the azepane ring provides a convenient handle for functionalization, allowing the attachment of fluorophores or other reporter groups. Such derivatives could serve as chemical probes to study biological systems or as components in novel catalytic systems. Research into photochemical dearomative ring expansion of corresponding nitroarenes could also provide new synthetic pathways to complex, polysubstituted azepanes for broader academic study. nih.gov

Integration of this compound into More Complex Molecular Systems and Assemblies

The incorporation of this compound as a structural unit into larger, more complex molecules holds significant potential. In peptidomimetics, using this compound as a constrained amino acid analogue could induce specific secondary structures (e.g., turns or helices) in peptides, enhancing their metabolic stability and receptor affinity. researchgate.net

Q & A

Basic: What are the key synthetic routes for 2-(3,4-Dichlorophenyl)azepane, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols, leveraging methodologies from analogous azepane derivatives. A common approach includes:

- Nucleophilic substitution or coupling reactions : For example, palladium-catalyzed cross-coupling of azepane precursors with dichlorophenyl halides under controlled temperatures (e.g., 50–80°C) to introduce the aryl group .

- Hydrogenation or fluorination steps : Fluorinated azepane derivatives (e.g., 4,4-Difluoroazepane hydrochloride) are synthesized using fluorinating agents like cesium fluoride in polar solvents (e.g., DMSO), which may be adapted for chlorinated analogs by substituting chlorine sources .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to achieve >95% purity. Optimization focuses on controlling stoichiometry, reaction time, and catalyst loading to minimize by-products like dehalogenated intermediates .

Basic: How does the dichlorophenyl substituent influence the compound's physicochemical and pharmacokinetic properties?

The 3,4-dichlorophenyl group enhances:

- Lipophilicity : Increased logP (e.g., ~2.64 for dichlorophenyl-succinic acid derivatives) improves membrane permeability, as observed in related compounds .

- Metabolic stability : Chlorine atoms reduce oxidative metabolism, prolonging half-life compared to non-halogenated analogs. This is consistent with fluorinated azepanes, where halogenation decreases CYP450-mediated degradation .

- Bioactivity : The electron-withdrawing effect of chlorine strengthens interactions with hydrophobic binding pockets in target proteins, as seen in dichlorophenyl-containing antipsychotic candidates .

Advanced: What computational methods are used to predict the binding affinity of this compound with biological targets?

Advanced modeling techniques include:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with receptors (e.g., dopamine or serotonin transporters). For example, 2-(3,4-dichlorophenyl)triazine derivatives show strong hydrogen bonding with active-site residues in docking studies .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites, as applied to dichlorophenyl-succinic acid derivatives for optimizing charge distribution .

- MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales. Parameters like RMSD and binding free energy (MM-PBSA) validate docking results .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of azepane derivatives for enhanced pharmacological profiles?

SAR strategies involve:

- Substituent positioning : Comparing 3,4-dichloro vs. 4-chloro analogs (e.g., 2-(4-chlorophenyl)azepane) reveals that para-chlorine alone reduces potency by 30–50% in serotonin receptor assays, underscoring the importance of dihalogenation .

- Ring modifications : Expanding the azepane ring to diazepane (7-membered with two nitrogens) improves conformational flexibility, as seen in 1,4-diazepan-5-one derivatives with enhanced antimicrobial activity .

- Salt formation : Hydrochloride salts (e.g., 3-(4-chlorophenyl)azepane HCl) increase aqueous solubility by 2–3 fold without compromising bioavailability, a tactic applicable to dichlorophenyl analogs .

Advanced: How should researchers address contradictions in reported biological activities of dichlorophenyl-azepane derivatives?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., clozapine for antipsychotic activity) .

- Meta-analysis : Pool data from structurally related compounds (e.g., fluorinated vs. chlorinated azepanes) to identify trends obscured in individual studies .

- Advanced characterization : Use LC-MS and NMR (>500 MHz) to verify compound identity and purity, as impurities <1% can skew IC50 values by orders of magnitude .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., azepane ring protons at δ 1.5–3.0 ppm) and confirms chlorine substitution via absence of aromatic protons in the dichlorophenyl region .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 245.08 for C12H14Cl2N) and detects isotopic patterns characteristic of chlorine .

- X-ray crystallography : Resolves stereochemistry and ring conformation, as demonstrated for 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one derivatives .

Advanced: What in vitro and in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- In vitro :

- In vivo :

- Rodent models (e.g., forced swim test for antidepressant activity or prepulse inhibition for antipsychotic effects) .

- Pharmacokinetic profiling via IV/PO dosing in rats to assess AUC and brain-plasma ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.